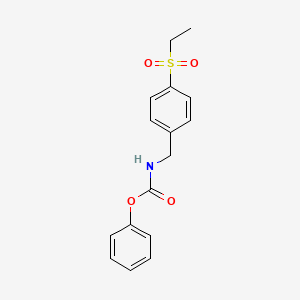
Phenyl 4-(ethylsulfonyl)benzylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 4-(Ethylsulfonyl)Benzylcarbamate is a chemical compound with the molecular formula C16H17NO4S . It is also known as Carbamic acid, N-[[4-(ethylsulfonyl)phenyl]methyl]-, phenyl ester . The molecular weight of this compound is 319.38 .
Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom . For a more detailed structural analysis, techniques such as NMR, HPLC, LC-MS, UPLC and more can be used .Physical and Chemical Properties Analysis
This compound has a molecular weight of 319.38 . More detailed physical and chemical properties such as melting point, boiling point, and density can be determined using various analytical techniques .Scientific Research Applications
Benzoxaboroles in Scientific Research
Benzoxaboroles, derivatives of phenylboronic acids, have been explored for their exceptional properties and wide applications. While not directly mentioning Phenyl 4-(ethylsulfonyl)benzylcarbamate, this research highlights the potential of benzoxaboroles in fields ranging from organic synthesis to biological activity, including acting as molecular receptors for sugars and glycoconjugates, which could be relevant to the understanding of this compound's applications (Adamczyk-Woźniak et al., 2009).
Antioxidant Capacity and Chemical Reactions
Another area of interest is the study of antioxidant capacity assays, such as the ABTS/PP Decolorization Assay. This research provides insights into the reaction pathways of antioxidants, which could be relevant when considering the properties and applications of this compound in scientific research. The review discusses the specificity of reactions for certain antioxidants and the need for further elucidation of these processes, potentially applicable to the understanding of this compound's behavior in various environments (Ilyasov et al., 2020).
Nanotechnology for Pesticide Delivery
Nanotechnology, particularly nanoencapsulation, offers a new window for the safe application of pesticides. This critical review investigated the potential of nanoencapsulation for pesticide delivery, highlighting how this technology could ensure safer pesticide application by enhancing solubility, permeability, and stability. This research might indirectly relate to the properties and potential applications of this compound in ensuring environmentally friendly crop protection (Nuruzzaman et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
phenyl N-[(4-ethylsulfonylphenyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-2-22(19,20)15-10-8-13(9-11-15)12-17-16(18)21-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYRCPGOCWHBEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CNC(=O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
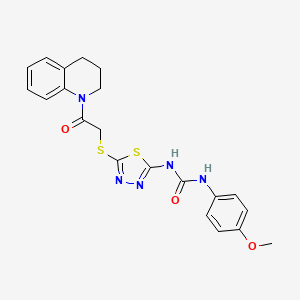
![methyl 4-[(2-{[1-ethyl-6-(2-furylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2770137.png)
![8-(2-((2,5-dimethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2770138.png)

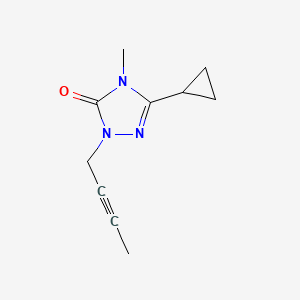


![5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B2770146.png)
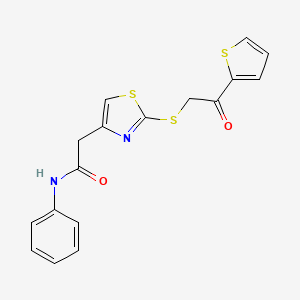
![4-chloro-N-[4-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2770153.png)
![Azepan-1-yl-[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]methanone](/img/structure/B2770154.png)
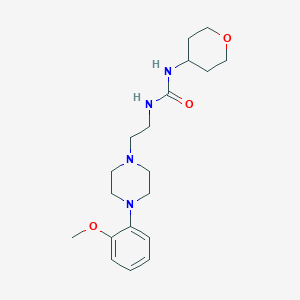
![2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-5-yl}acetic acid](/img/structure/B2770157.png)

